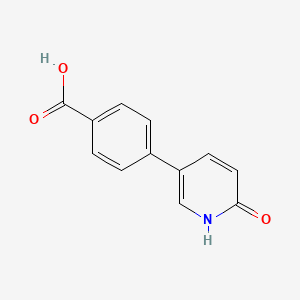
5-(4-Methoxy-2-methylphenyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxy-2-methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a methoxy and a methyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol typically involves the reaction of 4-methoxy-2-methylphenylboronic acid with 3-hydroxypyridine under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate. The reaction is carried out in a mixture of water and an organic solvent like 1,4-dioxane at elevated temperatures (around 90°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
5-(4-Methoxy-2-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Formation of 5-(4-Methoxy-2-methylphenyl)pyridin-3-one.
Reduction: Formation of 5-(4-Methoxy-2-methylphenyl)piperidin-3-ol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学的研究の応用
5-(4-Methoxy-2-methylphenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and hydroxyl groups can form hydrogen bonds with target proteins, influencing their conformation and function. The exact molecular pathways involved would vary based on the specific biological context .
類似化合物との比較
Similar Compounds
5-(4-Methoxy-3-methylphenyl)pyridin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione: Contains an imidazolidine ring instead of a pyridine ring.
Uniqueness
5-(4-Methoxy-2-methylphenyl)pyridin-3-ol is unique due to the presence of both a methoxy and a hydroxyl group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential interactions with biological targets, making it a versatile compound in research and development.
特性
IUPAC Name |
5-(4-methoxy-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-5-12(16-2)3-4-13(9)10-6-11(15)8-14-7-10/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFROIYNTPOEFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682778 |
Source


|
| Record name | 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-73-3 |
Source


|
| Record name | 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














